3-Chloroquinuclidine hydrochloride

Catalog No.
S675011
CAS No.
33601-77-3
M.F
C7H13Cl2N
M. Wt
182.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloroquinuclidine hydrochloride

CAS Number

33601-77-3

Product Name

3-Chloroquinuclidine hydrochloride

IUPAC Name

3-chloro-1-azabicyclo[2.2.2]octane;hydrochloride

Molecular Formula

C7H13Cl2N

Molecular Weight

182.09 g/mol

InChI

InChI=1S/C7H12ClN.ClH/c8-7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5H2;1H

InChI Key

OOMINTVSHDCDRK-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)Cl.Cl

Canonical SMILES

C1CN2CCC1C(C2)Cl.Cl

The primary scientific research application currently documented for 3-Chloroquinuclidine hydrochloride involves its use in studies of acid-base equilibria. A research paper published in 1982 describes its use with proton nuclear magnetic resonance (¹H-NMR) analysis to determine equilibrium constants in deuterium oxide (D2O) for the formation of imines/iminium ions. In this specific study, the researchers investigated the addition of glycine methyl ester to acetone and the addition of glycine to phenylglyoxylate [].

3-Chloroquinuclidine hydrochloride is a bicyclic organic compound with the molecular formula C₇H₁₃Cl₂N and a molecular weight of approximately 182.09 g/mol. It is characterized by its structure, which includes a quinuclidine backbone with a chlorine substituent at the third position. The compound appears as a tan powder and has notable physical properties including a melting point range of 236-239 °C and a boiling point of 201.9 °C at 760 mmHg . The compound is classified as a non-hazardous substance under various regulations, indicating it poses minimal risks in standard laboratory settings .

Typical of quinuclidine derivatives. Notably, it can undergo nucleophilic substitution reactions due to the presence of the chlorine atom, which can be replaced by other nucleophiles. Additionally, quinuclidine derivatives are known to engage in electrophilic aromatic substitution reactions when protonated, allowing them to act as strong electrophiles . This property makes them valuable in synthetic organic chemistry.

Synthesis of 3-chloroquinuclidine hydrochloride can be achieved through multiple methods. A common approach involves the chlorination of quinuclidine or its derivatives. Specifically, it can be synthesized from 3-quinuclidinone hydrochloride through chlorination reactions . Two synthetic routes have been identified, emphasizing the versatility of this compound in organic synthesis.

3-Chloroquinuclidine hydrochloride finds applications primarily in laboratory settings as a reagent or intermediate in organic synthesis. It may also be utilized in developing pharmaceutical compounds due to its structural similarities to biologically active molecules . The compound's properties make it suitable for use in research related to drug development and chemical synthesis.

3-Chloroquinuclidine hydrochloride shares structural similarities with several other compounds, particularly within the quinuclidine family and related bicyclic amines. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
QuinuclidineC₇H₁₃NBase with strong electrophilic properties
3-QuinuclidinolC₇H₁₃NOHydroxyl group; used in medicinal chemistry
DABCO (1,4-Diazabicyclo[2.2.2]octane)C₈H₁₄N₂Strong base; used as a catalyst
TropaneC₇H₁₃NContains a similar bicyclic structure
AceclidineC₇H₁₂ClNUsed for glaucoma treatment; contains chlorine

Uniqueness: 3-Chloroquinuclidine hydrochloride is unique due to its specific chlorine substitution at the third position on the quinuclidine ring, which influences its reactivity and potential applications compared to other derivatives that may lack this feature or possess different functional groups.

Other CAS

33601-77-3

Dates

Modify: 2023-08-15

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